molecular formula C14H21N3O B6646353 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one

1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one

Cat. No. B6646353
M. Wt: 247.34 g/mol
InChI Key: NHAAVMMDEBWKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPB is a small molecule that can be synthesized in the laboratory and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of certain neurotransmitters and nucleotides. 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleotides, as well as monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter levels in the brain, and the reduction of inflammation. 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the function of these enzymes in biochemical pathways. 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one is also a small molecule that can easily penetrate cell membranes, making it a suitable compound for cellular and molecular studies. However, one limitation of using 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one. One potential area of research is the development of 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the effects of 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one on the brain and behavior, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one, as well as its potential limitations and toxicity.

Synthesis Methods

The synthesis of 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one involves several steps, starting with the reaction of 2-methylpiperazine with 4-bromobutan-2-one to form 1-(2-methylpiperazin-1-yl)-4-butan-2-ylpyridin-2-one. This intermediate is then reacted with 4-chloropyridine to produce 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one. The synthesis of 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has been optimized to achieve high yields and purity, making it a suitable compound for research.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has been used in various scientific research applications, including drug discovery, neuroscience, and cancer research. 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. In neuroscience research, 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has been used to study the role of certain neurotransmitters in the brain, and its effects on behavior and cognition. 1-(2-Methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one has also been used in cancer research to study the mechanisms of cancer cell growth and proliferation.

properties

IUPAC Name

1-(2-methylpiperazin-1-yl)-4-pyridin-2-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-12-11-15-9-10-17(12)14(18)7-4-6-13-5-2-3-8-16-13/h2-3,5,8,12,15H,4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAAVMMDEBWKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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